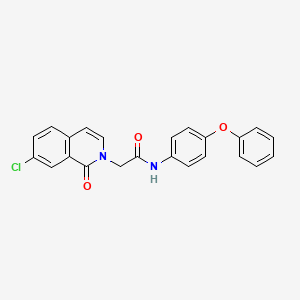
2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to an acetamide moiety, with a bromophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide typically involves the reaction of 4-bromoaniline with benzyl mercaptan in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylsulfanyl)-N-(4-chlorophenyl)acetamide
- 2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide
- 2-(benzylsulfanyl)-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C15H14BrNOS |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C15H14BrNOS/c16-13-6-8-14(9-7-13)17-15(18)11-19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChI-Schlüssel |
BVPJZMZWNOEPMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





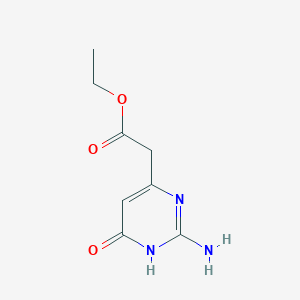
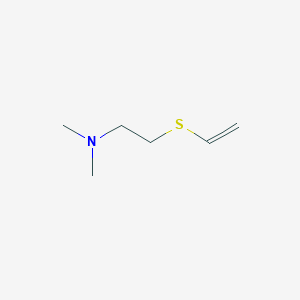
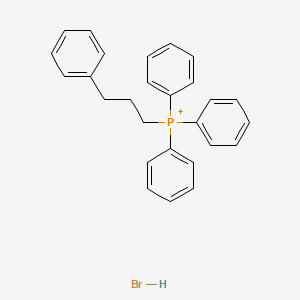
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
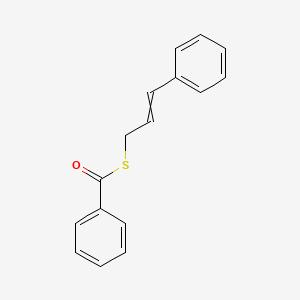
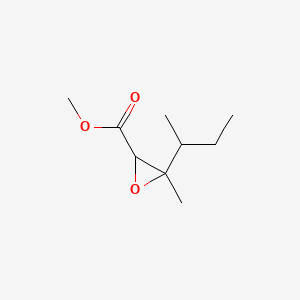

![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)

![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)
